molecular formula C15H12Cl2N2O2S B246219 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

Cat. No. B246219
M. Wt: 355.2 g/mol
InChI Key: XVDBNVNNPAEBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as DBIM, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential as a therapeutic agent. DBIM is a white crystalline powder that is soluble in organic solvents and insoluble in water.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is not fully understood. However, it has been suggested that 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole exerts its therapeutic effects through the inhibition of various enzymes and proteins. For example, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter involved in cognitive function.

Advantages and Limitations for Lab Experiments

1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is also readily soluble in organic solvents, which makes it easy to work with. However, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has some limitations for lab experiments. It is insoluble in water, which makes it difficult to use in aqueous systems. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is also relatively expensive compared to other compounds, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole. One area of interest is the development of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential use of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in combination with other drugs for the treatment of various diseases. Additionally, the mechanisms of action of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole need to be further elucidated to fully understand its therapeutic potential. Finally, more studies are needed to evaluate the safety and toxicity of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in vivo.

Synthesis Methods

1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be synthesized through a multi-step process starting from 2,4-dichloroaniline. The first step involves the reaction of 2,4-dichloroaniline with chlorosulfonic acid to form 2,4-dichlorobenzenesulfonyl chloride. This intermediate is then reacted with 5,6-dimethyl-1H-benzimidazole in the presence of a base to yield 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole.

Scientific Research Applications

1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have antimicrobial activity against a range of bacteria and fungi.

properties

Molecular Formula

C15H12Cl2N2O2S

Molecular Weight

355.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C15H12Cl2N2O2S/c1-9-5-13-14(6-10(9)2)19(8-18-13)22(20,21)15-4-3-11(16)7-12(15)17/h3-8H,1-2H3

InChI Key

XVDBNVNNPAEBIN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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